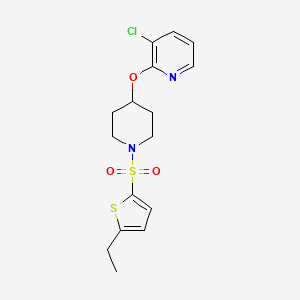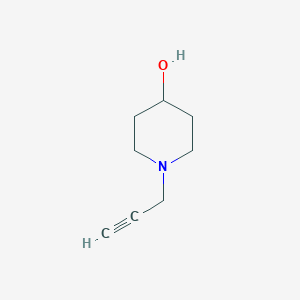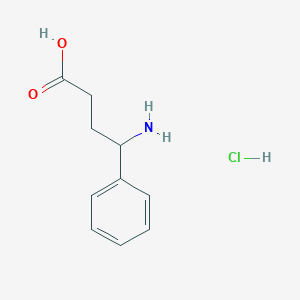![molecular formula C23H15ClFN3 B2721850 1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-54-7](/img/structure/B2721850.png)
1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15ClFN3 and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Sensors
The pyrazoloquinoline chromophore is a key component in the development of brightly fluorescent molecular sensors. It has been utilized in the construction of fluorophore-spacer-receptor systems and fluoroionophores, which operate via intramolecular charge transfer mechanisms. These systems exhibit strong analyte-induced fluorescence enhancement or ratiometric dual emission, making them particularly useful for metal ion recognition in various applications (Rurack et al., 2002).
Optical Absorption and Quantum Chemical Studies
Extensive experimental investigations and quantum chemical calculations have been conducted to analyze the absorption spectra of pyrazoloquinoline derivatives. These studies offer insights into the spectral positions, absorption thresholds, and the broadening of absorption bands, contributing significantly to our understanding of the electronic-vibronic coupling and temperature-dependent red-shifts in absorption bands. Such research is crucial for the development of novel photophysical materials (Całus et al., 2006).
Synthesis and Transformations in Organic Chemistry
The synthesis and transformations of quinoline derivatives, including pyrazoloquinolines, have been explored for their potential in creating efficient fluorophores. These compounds are widely applied in biochemistry and medicine, particularly for studying various biological systems. New derivatives offer improved sensitivity and selectivity, making them valuable for research in antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Photophysical Properties and Molecular Logic Switches
The study of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has highlighted their photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. These properties underpin their use in molecular logic switches, demonstrating the significant potential of pyrazoloquinoline derivatives in the development of advanced fluorescent sensors and materials for electronic applications (Uchacz et al., 2016).
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to target bacterial enzymes like dna gyrase and dna topoisomerase iv .
Mode of Action
It is known that quinolones, a class of compounds that includes this compound, interact with their targets by stabilizing a covalent enzyme-dna complex in which the dna is cleaved in both strands . This leads to cell death and is a very effective way of killing bacteria .
Biochemical Pathways
Quinolones are known to affect the dna replication process by inhibiting the action of dna gyrase and topoisomerase iv enzymes .
Pharmacokinetics
Quinolones are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The action of quinolones typically results in the inhibition of bacterial dna synthesis, leading to cell death .
Action Environment
Factors such as ph, temperature, and presence of divalent cations can affect the activity of quinolones .
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-5-7-15(8-6-14)22-20-13-26-21-10-9-17(25)12-19(21)23(20)28(27-22)18-4-2-3-16(24)11-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKNMEJSZZVTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2721774.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)

![4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide](/img/structure/B2721780.png)
![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)


![N-(2-FLUOROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2721787.png)
